molecular formula C7H9ClO4 B1334950 Ethyl 3-chloro-2,4-dioxopentanoate CAS No. 34959-81-4

Ethyl 3-chloro-2,4-dioxopentanoate

Cat. No.: B1334950
CAS No.: 34959-81-4
M. Wt: 192.6 g/mol
InChI Key: KJXBRTITCZOHRP-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2,4-dioxopentanoate (CAS: 34959-81-4) is a multifunctional organic compound with the molecular formula C₇H₉ClO₄ and a molecular weight of 192.60 g/mol . Its structure features a chloro (-Cl) substituent at the 3-position, two ketone groups (at C-2 and C-4), and an ethyl ester moiety at C-1 (Figure 1). This compound is typically stored at 2–8°C under dry conditions to preserve stability . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as furans and thiazoles due to its reactive ketone and ester functionalities .

Properties

IUPAC Name

ethyl 3-chloro-2,4-dioxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO4/c1-3-12-7(11)6(10)5(8)4(2)9/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXBRTITCZOHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388308
Record name ethyl 3-chloro-2,4-dioxopentanoate
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Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34959-81-4
Record name ethyl 3-chloro-2,4-dioxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-chloro-2,4-dioxopentanoate
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Preparation Methods

Synthesis via Reaction of Formic Acid and Ethyl Acetoacetate

One of the primary documented methods for synthesizing Ethyl 3-chloro-2,4-dioxopentanoate involves the reaction between formic acid and ethyl acetoacetate. This method is characterized by:

  • Reaction Conditions:
    • Temperature: Room temperature
    • Reaction Time: Approximately 6 hours
  • Process: The reaction proceeds in a reactor or chemical synthesis system, where formic acid reacts with ethyl acetoacetate to yield this compound as the product.
  • Yield: Transfer efficiency is about 50%, indicating moderate conversion efficiency under these conditions.

This method is relatively straightforward and suitable for industrial scale due to mild conditions and moderate reaction time.

Biocatalytic Asymmetric Reduction of 4-Chloroacetyl Acetoacetate

A more advanced and selective preparation method involves the biocatalytic asymmetric reduction of 4-chloroacetyl acetoacetate to produce related intermediates such as ethyl 4-chloro-3-hydroxybutanoate, which can be chemically transformed into this compound. Key features include:

  • Reaction Setup:
    • Solvent: Ethyl acetate with purified water or ethylene dichloride
    • pH Buffer: Hydrophosphate buffer maintaining pH 6.0–7.5
    • Temperature: 28–33 °C
    • Reaction Time: 6–10 hours
  • Catalysts and Reagents:
    • Biocatalysts: Keto reductase, glucose dehydrogenase, and NADPH (Nicotinamide Adenine Dinucleotide Phosphate)
    • Hydrogen Donor: Glucose
  • Concentrations:
    • Hydrophosphate buffer: 0.04–0.08 mol/L
    • Substrate (4-chloroacetyl acetoacetate): 8–15 g/mL
    • Enzyme loading: 3–8% of substrate mass, with keto reductase to glucose dehydrogenase ratio of 2:3
    • NADPH: 0.1–0.3% of substrate mass
  • Post-Reaction Processing: Filtration, extraction, and concentration under reduced pressure to isolate crude product.

This method offers high selectivity due to enzymatic catalysis and mild reaction conditions, which can improve yield and reduce by-products. It is particularly useful when stereochemical purity is required.

Comparative Data Table of Preparation Methods

Parameter Formic Acid + Ethyl Acetoacetate Method Biocatalytic Reduction Method
Reaction Temperature Room temperature 28–33 °C
Reaction Time ~6 hours 6–10 hours
Solvent Not explicitly specified Ethyl acetate + water or ethylene dichloride
Catalyst None (chemical reaction) Keto reductase, glucose dehydrogenase, NADPH
pH Control Not specified Hydrophosphate buffer (pH 6.0–7.5)
Yield / Transfer Efficiency ~50% Not explicitly stated; improved selectivity
Product Purity Moderate High (due to enzymatic specificity)
Industrial Suitability Moderate High, especially for stereoselective synthesis

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-chloro group at the 3-position is susceptible to nucleophilic substitution under basic or acidic conditions.

Reaction Type Reagents/Conditions Product Key Findings
Thiazole FormationThiourea, reflux in ethanol Ethyl 2-amino-4-substituted-5-thiazolecarboxylateChloro displacement by thiourea sulfur leads to cyclization via intramolecular nucleophilic attack.
Amine SubstitutionHydrazine, acetic acid Pyrazole derivativesSubstitution with hydrazine forms intermediates for heterocycles like pyrazolo[3,2-c]triazines .

Mechanistic Insight :

  • The chloro group acts as a leaving group, enabling nucleophilic attack at C3.

  • Thiourea replaces Cl⁻, forming a thioamide intermediate that cyclizes to thiazoles .

Cyclocondensation Reactions

The diketone structure facilitates cyclization with bifunctional nucleophiles.

Reaction Type Reagents/Conditions Product Key Findings
Pyridine SynthesisAmmonia or amines, heat Pyridine-3,4-dicarboxylic acid derivativesCondensation with ammonia yields fused pyridine systems via enamine formation.
Thienopyrimidine FormationCyanothioacetamide, KOH Thieno[2,3-d]pyrimidinesSequential Cl⁻ displacement and cyclization with nitrile-containing reagents.

Mechanistic Insight :

  • The 2,4-diketone undergoes keto-enol tautomerism, enabling enolate formation.

  • Cyclization is driven by intramolecular dehydration or retro-aldol pathways .

Photochemical Reactions

The α,β-diketone system participates in photoaddition and rearrangement reactions.

Reaction Type Reagents/Conditions Product Key Findings
[2+2] PhotocycloadditionUV light, conjugated dienes Cyclobutanols or spirocyclic ketonesPhotoexcitation generates diradical intermediates, leading to cycloadducts.
Retro-Aldol RearrangementHeat, acidic conditions 2,6-Dioxoheptanoate derivativesThermal cleavage of cycloadducts yields linear diketones via retro-aldol pathways.

Mechanistic Insight :

  • UV irradiation promotes π→π* transitions, enabling diradical coupling with alkenes .

  • Retro-aldol cleavage is favored in polar protic solvents (e.g., ethanol/water mixtures).

Oxidation and Reduction

The ketone and ester groups are redox-active sites.

Reaction Type Reagents/Conditions Product Key Findings
Ketone ReductionNaBH₄, LiAlH₄ Ethyl 3-chloro-2,4-dihydroxypentanoateSelective reduction of ketones to secondary alcohols; ester remains intact.
Ester HydrolysisH₂SO₄, H₂O 3-Chloro-2,4-dioxopentanoic acidAcidic hydrolysis yields the free carboxylic acid, usable in further coupling.

Mechanistic Insight :

  • NaBH₄ selectively reduces ketones without affecting the ester or chloro groups .

  • H₂SO₄ catalyzes ester hydrolysis via acyl-oxygen cleavage .

Cross-Coupling Reactions

The ester and chloro groups enable participation in metal-catalyzed couplings.

Reaction Type Reagents/Conditions Product Key Findings
Suzuki CouplingPd(OAc)₂, aryl boronic acids Biaryl-substituted diketonesPalladium catalysis facilitates aryl-aryl bond formation at the α-position.
Ullmann CouplingCuI, diamines Amino-substituted derivativesCopper-mediated amination replaces the chloro group with aryl/alkyl amines.

Mechanistic Insight :

  • The α-chloro group undergoes oxidative addition with Pd(0), enabling cross-coupling .

Scientific Research Applications

Synthesis Applications

Ethyl 3-chloro-2,4-dioxopentanoate is primarily used as an intermediate in the synthesis of various bioactive compounds. Its ability to undergo nucleophilic substitution reactions makes it a key building block in organic chemistry.

Key Reactions:

  • Formation of β-Keto Esters : The compound can be utilized to synthesize β-keto esters through Claisen condensation reactions.
  • Synthesis of Heterocycles : It serves as a precursor for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals.

Medicinal Chemistry

This compound has shown potential in the development of new therapeutic agents. Its derivatives have been investigated for their biological activities against various diseases.

Case Studies:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against strains of Mycobacterium tuberculosis. A study highlighted the compound's ability to inhibit MmpL3, a crucial enzyme for bacterial cell wall synthesis .
  • Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives possess cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Table 1: Synthesis Conditions and Yields

Reaction TypeConditionsYield (%)
Claisen CondensationDiethyl ether, 90-95°C43.06
Nucleophilic SubstitutionTHF, reflux with phosphorus pentasulfide95.0
CompoundTarget OrganismActivity (MIC)
Ethyl derivative AM. tuberculosis0.66 μM
Ethyl derivative BCancer cell line XIC50 = 12 μM

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2,4-dioxopentanoate involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations and Reactivity

The reactivity and applications of Ethyl 3-chloro-2,4-dioxopentanoate are strongly influenced by its unique combination of functional groups. Below is a detailed comparison with analogous compounds:

3-Chloro-2,4-pentanedione (CAS: 623-47-2)
  • Molecular Formula : C₅H₇ClO₂
  • Key Features : Contains two ketone groups and a chloro substituent but lacks the ethyl ester group.
  • Reactivity/Applications: Undergoes cyclization with malonitrile or ethyl cyanoacetate to form 2-amino-3-cyano-4-acetyl-5-methylfuran, a furan derivative . The absence of an ester group limits its participation in nucleophilic acyl substitution reactions, making it less versatile than this compound in ester-mediated syntheses .
Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate (CAS: 893643-18-0)
  • Molecular Formula : C₇H₇F₃O₄
  • Key Features : Replaces the chloro group with a trifluoromethyl (-CF₃) group.
  • Reactivity/Applications :
    • The electronegative -CF₃ group enhances stability but reduces leaving-group ability compared to -Cl, making it less reactive in substitution reactions .
    • Used in fluorinated intermediate synthesis, where electronic effects dominate over steric or leaving-group tendencies .
Ethyl 2-Chloro-3-oxobutanoate
  • Molecular Formula : C₆H₉ClO₃ (estimated)
  • Key Features : Contains a single ketone and a chloro group.
  • Reactivity/Applications: Participates in thiazole synthesis via reactions with thioureas or thioamides . The reduced number of ketone groups limits its utility in multi-step cyclization reactions compared to this compound .

Structural and Electronic Effects

The table below summarizes critical differences in structure and reactivity:

Compound Name CAS Number Functional Groups Key Reactivity Differences
This compound 34959-81-4 -Cl, -COOEt, 2× -C=O High versatility: ester enables acyl substitutions; dual ketones facilitate condensations .
3-Chloro-2,4-pentanedione 623-47-2 -Cl, 2× -C=O Limited to ketone-based cyclizations; no ester-driven reactions .
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate 893643-18-0 -CF₃, -COOEt, 2× -C=O -CF₃ reduces electrophilicity; less reactive in substitution but stable in fluorinated systems .
Ethyl 2-chloro-3-oxobutanoate Not available -Cl, -COOEt, 1× -C=O Single ketone restricts complex cyclizations; primarily used in thiazole synthesis .

Biological Activity

Ethyl 3-chloro-2,4-dioxopentanoate is an organic compound with the molecular formula C₇H₉ClO₄ and a molecular weight of 192.6 g/mol. It appears as a colorless liquid and is soluble in common organic solvents but nearly insoluble in water. This compound is primarily recognized for its utility in organic synthesis and pharmaceutical research, where it serves as an intermediate for various chemical reactions.

The biological activity of this compound is largely attributed to its reactivity with nucleophiles and electrophiles. Its chlorine atom can participate in substitution reactions, leading to the formation of new compounds. In hydrolysis reactions, it can break down into corresponding carboxylic acids and alcohols, which may exhibit biological activity themselves.

Applications in Pharmaceutical Research

This compound is employed in the development of new therapeutic agents. Its derivatives have been studied for their potential as selective inhibitors in various biological pathways, particularly in targeting chemokine receptors . The compound's ability to form diverse derivatives makes it a valuable scaffold in drug discovery.

Case Studies

  • Synthesis of Pyrrolone Derivatives : Research has demonstrated that derivatives synthesized from this compound exhibit significant binding affinities for chemokine receptors CCR1 and CCR2. For instance, several compounds derived from this scaffold were evaluated for their ability to displace radiolabeled ligands in binding assays, showing promising results with IC₅₀ values indicating effective receptor inhibition .
  • Antitubercular Activity : In studies focusing on antitubercular compounds, derivatives of this compound were tested against Mycobacterium tuberculosis. The results indicated that certain modifications to the compound led to enhanced efficacy against both drug-sensitive and resistant strains of Mtb .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity Description
Ethyl 2-chloro-3-oxobutanoateSimilar structure but different reactivityDifferent pharmacological profiles
Ethyl 3-bromo-2,4-dioxopentanoateBromine instead of chlorineVariations in reactivity and biological effects

This comparison highlights how slight modifications in halogen substituents can influence the compound's biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-chloro-2,4-dioxopentanoate
Reactant of Route 2
Ethyl 3-chloro-2,4-dioxopentanoate

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